An In-depth Technical Guide to the Physical Properties of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride
An In-depth Technical Guide to the Physical Properties of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS No: 27960-59-4), a compound of interest in pharmaceutical development and organic synthesis.[1][2] The information is curated for researchers and professionals in drug development, offering precise data, detailed experimental methodologies, and a logical workflow for compound characterization.
Core Physical and Chemical Properties
trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of various bioactive molecules and is utilized as an intermediate in the development of pharmaceuticals.[2][3]
The key physical properties of trans-4-Aminocyclohexanecarboxylic acid hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 27960-59-4 | [1][3][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |
| Molecular Weight | 179.64 g/mol | [1][4] |
| Appearance | White or off-white powder/solid | [1] |
| Melting Point | >300°C | [1] |
| Solubility | Soluble in water | [1] |
| Purity (Assay) | ≥97% | [1] |
Experimental Protocols for Property Determination
Detailed and standardized methodologies are critical for the accurate assessment of a compound's physical properties. The following sections describe the general experimental protocols applicable to the characterization of trans-4-Aminocyclohexanecarboxylic acid hydrochloride.
The melting point is a crucial indicator of a compound's purity.[5]
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Principle: The temperature at which a solid transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden this range.[5]
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]
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Procedure:
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A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[4][6]
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The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[5]
-
The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[5]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[7]
-
For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.
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The "shake-flask" method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[3][8]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.[2][8]
-
Procedure:
-
Add an excess amount of trans-4-Aminocyclohexanecarboxylic acid hydrochloride to a flask containing a known volume of purified water. It is important to ensure undissolved solid remains.[8]
-
Seal the flask and place it in a shaker or agitator within a constant temperature bath (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
After equilibration, allow the suspension to settle. Separate the solid phase from the solution via centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by evaporating the solvent and weighing the residue.[2]
-
Modern analytical techniques are employed to confirm the structure and determine the purity of the compound.
-
Identity by ¹H-NMR Spectroscopy:
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[9][10] For ¹H NMR, the chemical shift, integration, and splitting pattern of the proton signals are used to confirm the compound's structure.[9][11]
-
Procedure: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, given its water solubility). The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum is compared against a reference spectrum or theoretical values to confirm the identity.
-
-
Assay by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[12] The LC separates the target compound from impurities, and the MS provides a mass-to-charge ratio (m/z), confirming the molecular weight and allowing for quantification to determine purity.[13]
-
Procedure:
-
A standard solution of known concentration and a solution of the test sample are prepared.
-
The solutions are injected into an LC system equipped with an appropriate column.
-
The components are separated based on their affinity for the stationary and mobile phases.
-
The eluent flows into the mass spectrometer, which ionizes the molecules and detects their m/z ratio.
-
The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks (area percent method) or by using a calibration curve generated from the standard.
-
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Visualization of Characterization Workflow
The following diagram illustrates a standard workflow for the physical and chemical characterization of a pharmaceutical intermediate like trans-4-Aminocyclohexanecarboxylic acid hydrochloride.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. uspbpep.com [uspbpep.com]
- 3. biorelevant.com [biorelevant.com]
- 4. byjus.com [byjus.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. uccore.org [uccore.org]
- 13. agilent.com [agilent.com]
